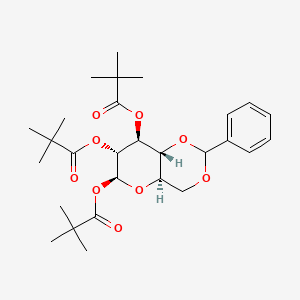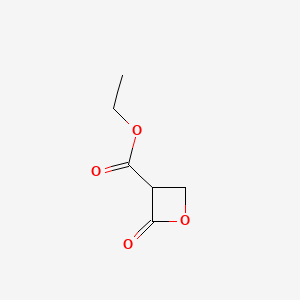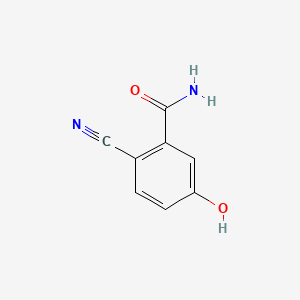
4,6-O-Benzylidene-1,2,3-tri-O-pivaloyl-b-D-glucopyranose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-O-Benzylidene-1,2,3-tri-O-pivaloyl-b-D-glucopyranose is a significant compound in the biomedical industry. It serves as a key intermediate for the synthesis of various pharmaceutical drugs targeting diseases such as cancer, diabetes, and cardiovascular disorders. This compound is derived from glucose and is characterized by its benzylidene and pivaloyl protective groups, which enhance its stability and reactivity in chemical processes.
Vorbereitungsmethoden
The synthesis of 4,6-O-Benzylidene-1,2,3-tri-O-pivaloyl-b-D-glucopyranose typically involves the protection of the hydroxyl groups of glucose. One common method includes the treatment of glucose with benzaldehyde dimethyl acetal and a catalytic amount of p-toluenesulfonic acid in anhydrous dimethylformamide . The pivaloyl groups are then introduced using pivaloyl chloride in the presence of a base such as pyridine . Industrial production methods often involve large-scale reactions under controlled conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
4,6-O-Benzylidene-1,2,3-tri-O-pivaloyl-b-D-glucopyranose undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form uronic acids using reagents like lead tetra-acetate.
Reduction: Reduction reactions can be performed to remove protective groups, yielding the parent glucopyranose.
Substitution: The benzylidene and pivaloyl groups can be substituted with other protective groups or functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like lead tetra-acetate and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4,6-O-Benzylidene-1,2,3-tri-O-pivaloyl-b-D-glucopyranose is widely used in scientific research due to its role as an intermediate in the synthesis of pharmaceutical drugs. Its applications include:
Chemistry: Used in the synthesis of complex carbohydrates and glycosylated compounds.
Biology: Serves as a building block for the development of glycoproteins and glycolipids.
Medicine: Key intermediate in the production of drugs targeting cancer, diabetes, and cardiovascular diseases.
Industry: Utilized in the large-scale production of pharmaceutical agents and other bioactive compounds.
Wirkmechanismus
The mechanism of action of 4,6-O-Benzylidene-1,2,3-tri-O-pivaloyl-b-D-glucopyranose involves its role as a protective group in chemical synthesis. The benzylidene and pivaloyl groups protect the hydroxyl groups of glucose, allowing for selective reactions at other positions on the molecule. This selective reactivity is crucial for the synthesis of complex molecules, as it enables precise modifications without affecting the protected hydroxyl groups.
Vergleich Mit ähnlichen Verbindungen
4,6-O-Benzylidene-1,2,3-tri-O-pivaloyl-b-D-glucopyranose is unique due to its specific protective groups and their arrangement on the glucopyranose ring. Similar compounds include:
1,2,3-Tri-O-benzyl-4,6-O-benzylidene-b-D-glucopyranoside: Another protected glucopyranose derivative with benzyl groups.
4,6-O-Benzylidene-1,2,3-tri-O-acetyl-b-D-glucopyranose: Similar structure but with acetyl groups instead of pivaloyl groups.
β-D-Glucopyranose, 4-O-(2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl): A related compound with acetyl protective groups.
These compounds share similar protective strategies but differ in the specific protective groups used, which can influence their reactivity and applications.
Eigenschaften
IUPAC Name |
[(4aR,6S,7R,8S,8aR)-6,7-bis(2,2-dimethylpropanoyloxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] 2,2-dimethylpropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H40O9/c1-26(2,3)23(29)35-19-18-17(15-32-21(34-18)16-13-11-10-12-14-16)33-22(37-25(31)28(7,8)9)20(19)36-24(30)27(4,5)6/h10-14,17-22H,15H2,1-9H3/t17-,18-,19+,20-,21?,22+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZICCSHSKNBYBOC-PRYCNDIFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OC1C2C(COC(O2)C3=CC=CC=C3)OC(C1OC(=O)C(C)(C)C)OC(=O)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)O[C@H]1[C@H]2[C@@H](COC(O2)C3=CC=CC=C3)O[C@H]([C@@H]1OC(=O)C(C)(C)C)OC(=O)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40O9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,2,2-Trifluoro-1-[(3R)-3-methylpiperidin-1-yl]ethan-1-one](/img/structure/B573420.png)

![6-Isopropyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B573424.png)
